molecular formula C15H21NO3 B4961095 ethyl 2-[(2-methylpentanoyl)amino]benzoate

ethyl 2-[(2-methylpentanoyl)amino]benzoate

Cat. No. B4961095
M. Wt: 263.33 g/mol
InChI Key: JXNQMDUNQDCBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2-methylpentanoyl)amino]benzoate, commonly known as Lidocaine, is a local anesthetic drug that is widely used in medical and dental procedures to numb the area of the body being treated. Lidocaine works by blocking the transmission of nerve impulses, thus reducing pain and discomfort during medical procedures.

Mechanism of Action

Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, thereby preventing the transmission of nerve impulses. This results in a temporary loss of sensation in the area of the body being treated. Lidocaine also has anti-inflammatory properties, which can help to reduce swelling and pain in the treated area.
Biochemical and Physiological Effects:
Lidocaine can have a number of biochemical and physiological effects on the body. It can cause a decrease in heart rate and blood pressure, as well as a decrease in respiratory rate. It can also cause dizziness, nausea, and vomiting. In rare cases, Lidocaine can cause seizures or cardiac arrest.

Advantages and Limitations for Lab Experiments

Lidocaine is a widely used local anesthetic drug that has many advantages for use in lab experiments. It is readily available, easy to use, and has a well-established safety profile. However, Lidocaine can also have limitations in lab experiments, as it can interfere with the normal functioning of nerve cells and can have variable effects on different types of nerve cells.

Future Directions

There are many possible future directions for research on Lidocaine. One area of research could be the development of new local anesthetic drugs that are more effective and have fewer side effects than Lidocaine. Another area of research could be the use of Lidocaine in the treatment of chronic pain, as it has been shown to be effective in some cases. Finally, research could be conducted to better understand the mechanisms of action of Lidocaine and other local anesthetic drugs, in order to develop more targeted and effective treatments for pain and anesthesia.

Synthesis Methods

Lidocaine is synthesized by the reaction of 2,6-dimethylaniline with chloroacetyl chloride, followed by reaction with ethyl 2-bromoacetate and then with ammonium hydroxide to form Lidocaine. The chemical structure of Lidocaine is shown below:

Scientific Research Applications

Lidocaine is widely used in scientific research to study the mechanisms of pain and anesthesia. It is also used to study the effects of local anesthetics on nerve function and to test the efficacy of new anesthetic drugs. Lidocaine is also used in the treatment of cardiac arrhythmias, as it can block the electrical impulses that cause irregular heartbeats.

properties

IUPAC Name

ethyl 2-(2-methylpentanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-4-8-11(3)14(17)16-13-10-7-6-9-12(13)15(18)19-5-2/h6-7,9-11H,4-5,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNQMDUNQDCBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC=CC=C1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.